Potassium ruthenium cyanide

Descripción general

Descripción

Potassium ruthenium cyanide is a coordination compound that consists of potassium, ruthenium, and cyanide ions. It is known for its unique chemical properties and potential applications in various fields, including catalysis, materials science, and medicine. The compound is of particular interest due to the versatile oxidation states of ruthenium, which allow it to participate in a wide range of chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium ruthenium cyanide can be synthesized through several methods. One common approach involves the reaction of potassium cyanide with a ruthenium salt, such as ruthenium chloride. The reaction typically takes place in an aqueous solution and may require heating to facilitate the formation of the complex. The general reaction can be represented as follows: [ \text{RuCl}_3 + 3 \text{KCN} \rightarrow \text{K}_3[\text{Ru(CN)}_6] + 3 \text{KCl} ]

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and filtration are commonly employed to remove impurities and obtain a pure compound.

Análisis De Reacciones Químicas

Redox Reactions

The Ru center in K₄[Ru(CN)₆] exhibits reversible redox behavior:

-

Oxidation : In acidic media, [Ru(CN)₆]⁴⁻ oxidizes to [Ru(CN)₆]³⁻, accompanied by a color change from white to deep purple. This property is exploited in electrochromic devices .

-

Reduction : Under reducing conditions, the complex transitions to Fe³⁺-containing derivatives (e.g., Fe₄[Ru(CN)₆]₃), forming "Ruthenium Purple" nanoparticles .

Electrochemical Data Table

| Reaction | Potential (V vs. SHE) | Product |

|---|---|---|

| [Ru(CN)₆]⁴⁻ → [Ru(CN)₆]³⁻ | +0.45 | Oxidized Ru(III) state |

| [Ru(CN)₆]³⁻ → [Ru(CN)₆]⁴⁻ | -0.12 | Reduced Ru(II) state |

Coordination Polymer Formation

K₄[Ru(CN)₆] acts as a building block for heterometallic frameworks:

-

With Holmium(III) : Reacts with Ho³⁺ to form polymeric K{[Ho(H₂O)₂][Ru(CN)₆]}·2H₂O, where Ru(II) is octahedrally coordinated, and Ho(III) adopts a square-antiprismatic geometry .

-

With Iron(III) : Forms Fe₄[Ru(CN)₆]₃ (Ruthenium Purple), a Prussian blue analog with applications in electrochromic materials .

Structural Comparison of Cyanometallates

| Compound | Metal Center | Geometry | Applications |

|---|---|---|---|

| K₄[Ru(CN)₆] | Ru(II) | Octahedral | Catalysis, electrochromics |

| K₃[Fe(CN)₆] | Fe(III) | Octahedral | Redox titrations |

| K₂[Ni(CN)₄] | Ni(II) | Square planar | Electroplating |

Ligand Substitution and Reactivity

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₆H₂K₄N₆Ru

- Molar Mass : 431.58 g/mol

- Appearance : White powder

- Solubility : Soluble in water

- Toxicity : Classified as toxic; can cause irritation upon contact with skin and eyes .

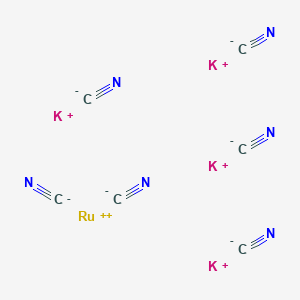

The compound features a central ruthenium atom coordinated to six cyanide ligands, forming a stable hexacyanometallate complex. Its unique coordination chemistry imparts distinct catalytic properties that are valuable in various applications.

Catalysis

This compound is widely recognized for its role as a catalyst in organic synthesis reactions. Key applications include:

- Oxidation and Reduction Reactions : It facilitates various redox processes, enhancing reaction efficiency and selectivity.

- Synthesis of Ruthenium Purple Films : Used in the production of thin films on substrates like indium tin oxide (ITO), which are important for optoelectronic devices .

Case Study: Catalytic Activity

A study demonstrated the effectiveness of this compound in catalyzing the oxidation of alcohols to aldehydes, showcasing its potential in fine chemical synthesis .

Electrochemical Applications

This compound has notable applications in electrochemistry:

- Battery Performance Enhancement : It is added to electrolytes to improve the efficiency of lithium-ion batteries and solar cells .

- Electrocatalysis : Acts as a catalyst for various electrochemical reactions, including fuel cells and energy storage systems.

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Stability in Electrolytes | Excellent |

| Application | Lithium-ion Batteries |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting metal ions due to its ability to form stable complexes. This property is exploited in various analytical techniques.

Case Study: Metal Ion Detection

Research indicates that this compound can selectively bind to specific metal ions, facilitating their detection in complex mixtures. This application is crucial for environmental monitoring and quality control in industrial processes .

Industrial Applications

The compound finds utility across several industries:

Mecanismo De Acción

The mechanism of action of potassium ruthenium cyanide involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the induction of apoptosis in cancer cells. The compound’s catalytic activity is attributed to the versatile oxidation states of ruthenium, which allow it to facilitate electron transfer reactions and activate substrates.

Comparación Con Compuestos Similares

Potassium ruthenium cyanide can be compared with other similar compounds, such as:

Potassium ferrocyanide: Both compounds contain cyanide ligands, but potassium ferrocyanide has iron as the central metal. This compound exhibits more versatile oxidation states and catalytic properties.

Potassium hexacyanoferrate: Similar to potassium ferrocyanide, but with different oxidation states of iron.

Sodium ruthenium cyanide: Similar to this compound but with sodium as the counterion. The choice of counterion can affect the solubility and reactivity of the compound.

This compound stands out due to the unique properties of ruthenium, which allow it to participate in a broader range of chemical reactions and applications compared to its iron counterparts.

Actividad Biológica

Potassium ruthenium cyanide (K[Ru(CN)]) is a complex compound that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article delves into its biological activity, exploring its synthesis, mechanisms of action, and implications in biological systems.

Chemical Structure and Properties

This compound is characterized by a central ruthenium ion in the +2 oxidation state, coordinated by six cyanide ligands in an octahedral geometry. This structural configuration is crucial as it influences the compound's stability and reactivity. The compound appears as yellow-red crystals and is soluble in water, forming various hydrates.

Synthesis

The synthesis of this compound can be achieved through several methods, including the reaction of potassium hexachlororuthenate(IV) with potassium cyanide. However, the synthesis process involves safety concerns due to the toxicity of cyanide compounds, necessitating careful handling and disposal practices.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : this compound exhibits significant cytotoxic effects, primarily attributed to the release of toxic cyanide ions upon hydrolysis. Acute exposure can lead to symptoms such as nausea, confusion, and even death at high doses (oral LD50 for potassium cyanide is approximately 5 mg/kg in rats) .

- Electrochemical Properties : The redox properties of ruthenium complexes allow them to participate in electron transfer processes within biological systems. These properties make them potential candidates for use as electron donors or acceptors in biochemical reactions .

- Vascular Effects : Research indicates that ruthenium-based compounds can act as nitric oxide (NO) donors, which have implications for vascular relaxation and blood pressure regulation. The mechanism involves activation of soluble guanylyl cyclase (sGC), leading to increased levels of cyclic GMP (cGMP) and subsequent relaxation of vascular smooth muscle cells .

The mechanisms through which this compound exerts its biological effects include:

- Cyanide Release : Upon entering biological systems, this compound can release cyanide ions, which interfere with cellular respiration by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition leads to a decrease in ATP production and can result in cell death .

- Redox Activity : The ability of ruthenium to undergo oxidation-reduction reactions enables it to participate in various enzymatic processes. Ruthenium complexes have been shown to mimic metalloproteins involved in electron transfer, enhancing their potential use in bioinorganic chemistry .

Case Study 1: Cytotoxic Effects on Mammalian Cells

A study investigated the cytotoxic effects of this compound on mammalian cell lines. Results indicated that exposure led to significant cell death at concentrations exceeding 10 µM after 24 hours. The mechanism was primarily linked to cyanide-induced mitochondrial dysfunction .

Case Study 2: Vascular Relaxation Studies

In a series of experiments focusing on vascular smooth muscle cells, researchers evaluated the NO-donating properties of various ruthenium complexes. This compound was found to induce vasodilation in a concentration-dependent manner, suggesting potential therapeutic applications in cardiovascular diseases .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | K[Ru(CN)] |

| Appearance | Yellow-red crystalline solid |

| Solubility | Soluble in water |

| Oral LD50 (rats) | 5 mg/kg |

| Mechanism of Action | Cyanide release; redox activity |

| Study | Findings |

|---|---|

| Cytotoxicity on Cell Lines | Significant cell death at >10 µM |

| Vascular Relaxation | Induced vasodilation; concentration-dependent effect |

Propiedades

IUPAC Name |

tetrapotassium;ruthenium(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.4K.Ru/c6*1-2;;;;;/q6*-1;4*+1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCBOHAGKUJBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6K4N6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933856 | |

| Record name | Potassium ruthenium(2+) cyanide (4/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15002-31-0 | |

| Record name | Potassium ruthenium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015002310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium ruthenium(2+) cyanide (4/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapotassium hexakis(cyano-C)ruthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Potassium Ruthenium Cyanide contribute to glycogen contrast in electron microscopy?

A: The research paper demonstrates that this compound, when combined with Osmium Tetroxide (OsO4), forms a complex that selectively binds to glycogen in tissue samples []. This complex, due to the presence of heavy metals like Ruthenium and Osmium, increases the electron density of glycogen granules, making them appear darker and more distinct under an electron microscope. This selective staining allows for better visualization and analysis of glycogen distribution and morphology in various tissues.

Q2: What is the significance of the Osmium-to-Ruthenium ratio in the staining complex?

A: The study found that the ratio of Osmium to Ruthenium in the staining complex influences the contrast enhancement of glycogen. When Osmium Tetroxide was combined with this compound, the Osmium-to-Ruthenium ratio was found to be approximately 1:2 in glycogen []. This specific ratio suggests a particular stoichiometry in the complex formation, contributing to its specific affinity for glycogen and the resulting contrast enhancement.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.